molecular formula C21H18Cl2N2S2 B2636028 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline CAS No. 339019-14-6

2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B2636028
CAS RN: 339019-14-6
M. Wt: 433.41
InChI Key: DEDLWPYTKUIZST-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising a benzene ring fused to a pyrimidine ring. It has two 4-chlorophenyl groups attached via sulfur atoms, which could potentially influence its reactivity and properties .


Molecular Structure Analysis

The compound has a complex structure with multiple aromatic rings, which could contribute to its stability. The sulfur atoms could potentially act as electron donors, making them sites for potential reactivity .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-rich sulfur atoms and the electron-withdrawing chloro groups on the phenyl rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings could contribute to its stability, while the sulfur atoms could influence its polarity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of heterocyclic compounds, including tetrahydroquinoline derivatives, involves complex reactions that yield compounds with potential biological activity. For example, compounds structurally similar to the requested molecule have been synthesized and characterized to explore their physical and chemical properties, which could be useful in developing new materials or pharmaceuticals (Mague et al., 2017) (Dyachenko et al., 2015).

Crystallographic Studies

  • Crystallographic analysis provides detailed insights into the molecular structure of quinazoline derivatives. These studies reveal the orientation of different functional groups and their spatial arrangement, which is crucial for understanding the compound's reactivity and interaction with biological targets. Such structural information is vital for the rational design of new compounds with specific properties (El‐Hiti et al., 2014).

Chemical Properties and Reactions

  • Research on quinazoline derivatives includes the exploration of their chemical reactivity, such as oxidation reactions, which could lead to new compounds with potential applications in various fields, including medicinal chemistry and materials science (Krasnova et al., 2013).

Potential Biological Activity

  • While the specific compound was not directly studied, related research indicates that quinazoline derivatives are of interest for their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting that the compound might also have similar applications if studied further (Desai et al., 2007).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2S2/c22-15-7-5-14(6-8-15)13-26-21-24-19-4-2-1-3-18(19)20(25-21)27-17-11-9-16(23)10-12-17/h5-12H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDLWPYTKUIZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

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